3-Iodo-2-phenylimidazo[1,2-b]pyridazine 3-Iodo-2-phenylimidazo[1,2-b]pyridazine
Brand Name: Vulcanchem
CAS No.: 1426142-79-1
VCID: VC11715322
InChI: InChI=1S/C12H8IN3/c13-12-11(9-5-2-1-3-6-9)15-10-7-4-8-14-16(10)12/h1-8H
SMILES: C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC=N3)I
Molecular Formula: C12H8IN3
Molecular Weight: 321.12 g/mol

3-Iodo-2-phenylimidazo[1,2-b]pyridazine

CAS No.: 1426142-79-1

Cat. No.: VC11715322

Molecular Formula: C12H8IN3

Molecular Weight: 321.12 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-2-phenylimidazo[1,2-b]pyridazine - 1426142-79-1

Specification

CAS No. 1426142-79-1
Molecular Formula C12H8IN3
Molecular Weight 321.12 g/mol
IUPAC Name 3-iodo-2-phenylimidazo[1,2-b]pyridazine
Standard InChI InChI=1S/C12H8IN3/c13-12-11(9-5-2-1-3-6-9)15-10-7-4-8-14-16(10)12/h1-8H
Standard InChI Key FPXPIPUZSOQBDW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC=N3)I
Canonical SMILES C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC=N3)I

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-Iodo-2-phenylimidazo[1,2-b]pyridazine (CAS 1426142-79-1) features a fused bicyclic core with an imidazole ring condensed to a pyridazine ring. The iodine atom occupies the C3 position, while a phenyl group is attached at C2 (Fig. 1). Its IUPAC name, 3-iodo-2-phenylimidazo[1,2-b]pyridazine, reflects this substitution pattern .

Key Identifiers:

  • Molecular Formula: C₁₂H₈IN₃

  • Molecular Weight: 321.12 g/mol

  • SMILES: C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC=N3)I

  • InChI Key: FPXPIPUZSOQBDW-UHFFFAOYSA-N

The planar structure and electron-deficient aromatic system enable π-π stacking interactions, while the iodine atom introduces steric bulk and polarizability.

Synthesis and Manufacturing Processes

Critical Reaction Parameters:

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.

  • Catalysts: Pd(PPh₃)₄ or CuI for cross-couplings .

  • Temperature: Reactions often proceed at 80–120°C .

Physicochemical Properties

Computed and Experimental Data

PropertyValueMethod/Source
Molecular Weight321.12 g/molPubChem
XLogP32.7Computed
Hydrogen Bond Donors0PubChem
Hydrogen Bond Acceptors2PubChem
Topological Polar SA30.2 ŲCactvs
Rotatable Bonds1PubChem
Complexity242Cactvs

The high XLogP3 value indicates lipophilicity, suggesting membrane permeability. The low polar surface area (30.2 Ų) aligns with Rule of Five guidelines for drug-likeness.

Applications in Scientific Research

Synthetic Intermediate

The iodine atom enables cross-coupling reactions, facilitating access to diverse derivatives:

  • Suzuki-Miyaura: Replacement with aryl/heteroaryl groups.

  • Buchwald-Hartwig: Amination at C3.

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